REACTION_CXSMILES
|
[Br:1]Br.[CH:3]12[CH2:12][CH:8]([CH2:9][CH2:10][CH2:11]1)[CH:7]1[CH2:13][CH:4]2[CH2:5][CH2:6]1.S([O-])(O)=O.[Na+]>>[Br:1][C:3]12[CH2:12][CH:8]([CH2:9][CH2:10][CH2:11]1)[CH:7]1[CH2:13][CH:4]2[CH2:5][CH2:6]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
tricyclo[4.3.1.12,5 ]undecane
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C12C3CCC(C(CCC1)C2)C3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
with stirring the reaction mixture
|
Type
|
CUSTOM
|
Details
|
to remove excess bromine
|
Type
|
EXTRACTION
|
Details
|
This aqueous solution was extracted twice with a portion of 200 ml of carbon tetrachloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The carbon tetrachloride was evaporated
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC12C3CCC(C(CCC1)C2)C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |